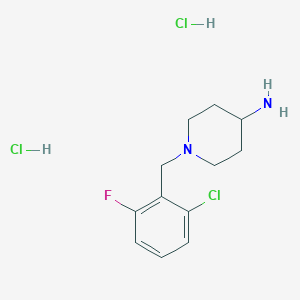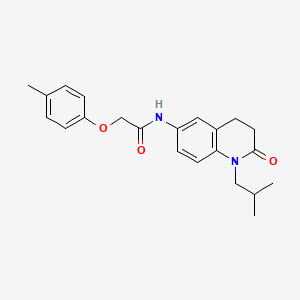
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide, also known as IBTQA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. IBTQA is a small molecule that belongs to the class of quinolone derivatives and has shown promising results in scientific research.
科学的研究の応用
Antiproliferative Activities
N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives, including structures similar to the compound of interest, have been synthesized and evaluated for their antiproliferative activities against a variety of human cancer cell lines. One derivative demonstrated significant activity against nasopharyngeal carcinoma cells by inhibiting cell proliferation and causing cell cycle arrest in the S phase, showcasing the potential of these compounds in cancer research (I‐Li Chen et al., 2013).
Chemical Synthesis and Structural Analysis
Studies on the synthesis and structural analysis of similar compounds have been conducted to better understand their chemical properties and potential applications. For example, research on the structure of OPC-21268, which shares a similar tetrahydroquinoline structure, provides insights into its conformation and potential interaction mechanisms (M. Kido et al., 1994). Similarly, work on the synthesis of various acetamides, including those with tetrahydroquinoline and isoquinoline moieties, highlights the versatility of these compounds in creating novel chemical entities with potential therapeutic applications (S. Sirakanyan et al., 2015).
Potential Anti-tubercular Agents
Zinc complexes of hydrazone derivatives bearing a 3,4-dihydroquinolin-2(1H)-one nucleus, similar in structure to the compound , have shown promising anti-tubercular activities. These studies indicate the potential of such compounds in the development of new treatments for tuberculosis, demonstrating the broad applicability of tetrahydroquinoline derivatives in medicinal chemistry (Mustapha Mandewale et al., 2016).
特性
IUPAC Name |
2-(4-methylphenoxy)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)13-24-20-10-7-18(12-17(20)6-11-22(24)26)23-21(25)14-27-19-8-4-16(3)5-9-19/h4-5,7-10,12,15H,6,11,13-14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSGXOJSQRZCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate](/img/structure/B2639321.png)
![[2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B2639322.png)
![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-6-methylquinoline-3-carbonitrile hydrochloride](/img/structure/B2639323.png)

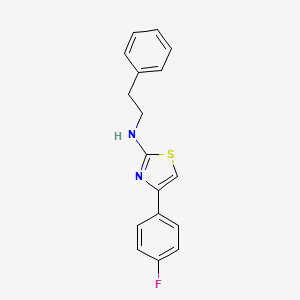
![(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2639326.png)
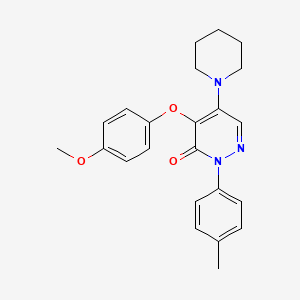
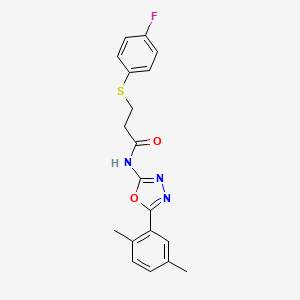
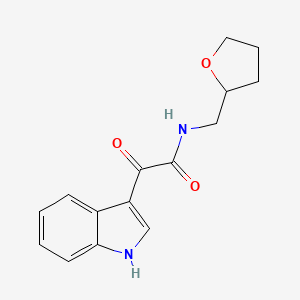
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2639335.png)
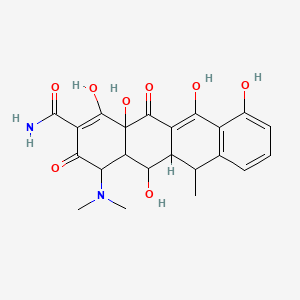
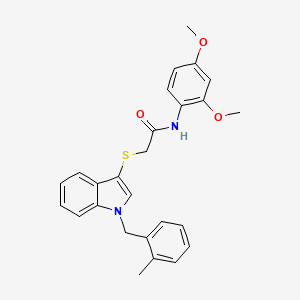
![(Z)-3-(dimethylamino)-1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2-propen-1-one](/img/structure/B2639339.png)
